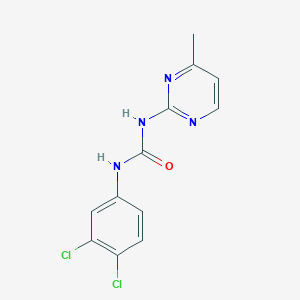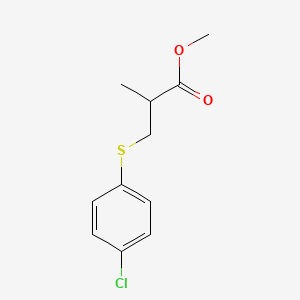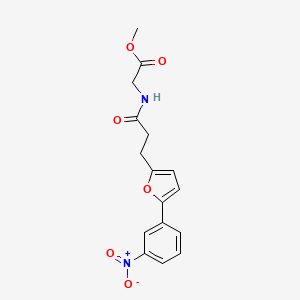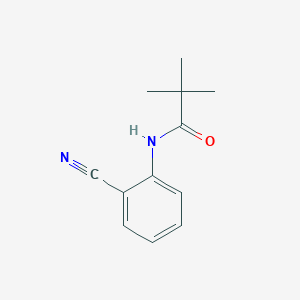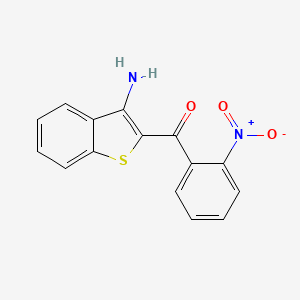
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is a chemical compound with the molecular formula C15H10N2O3S and a molecular weight of 298.323 g/mol . This compound is known for its unique structure, which includes both an amino group and a nitrophenyl group attached to a benzothiophene ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone typically involves the reaction of 3-amino-1-benzothiophene with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated derivatives of the benzothiophene ring.
Scientific Research Applications
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its pharmacological properties for drug development.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone
- (3-Amino-1-benzothien-2-YL)(4-bromophenyl)methanone
- (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone
Uniqueness
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is unique due to its combination of an amino group and a nitrophenyl group attached to a benzothiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
310462-61-4 |
|---|---|
Molecular Formula |
C15H10N2O3S |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(3-amino-1-benzothiophen-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N2O3S/c16-13-10-6-2-4-8-12(10)21-15(13)14(18)9-5-1-3-7-11(9)17(19)20/h1-8H,16H2 |
InChI Key |
QHEBTZKFJNUQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=CC=C3[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


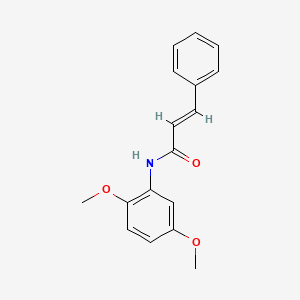
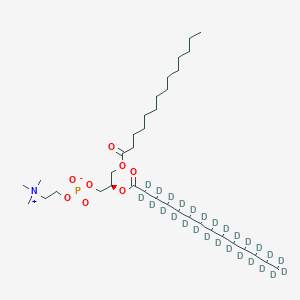
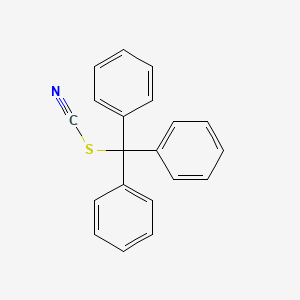
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
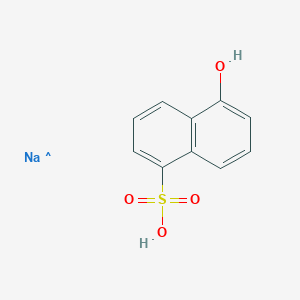
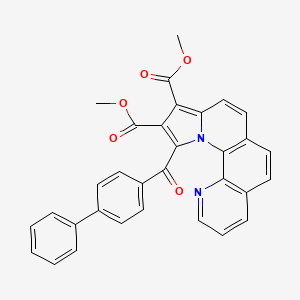

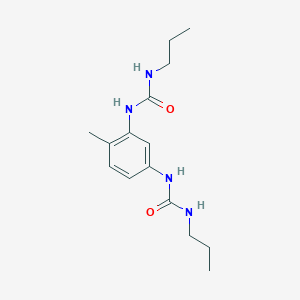
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
